2,2-双(4-羟基苯基)-1-丙醇

描述

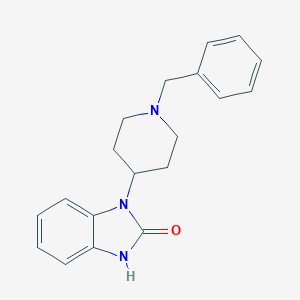

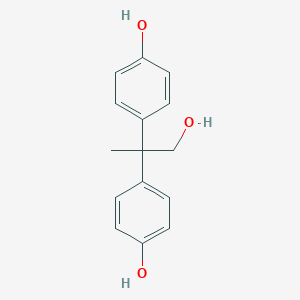

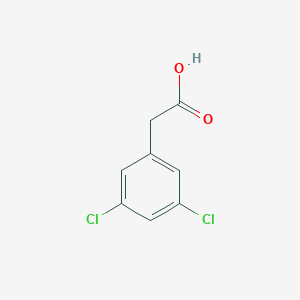

“2,2-Bis(4-hydroxyphenyl)-1-propanol” is also known as Bisphenol A . It is an aromatic compound with the linear formula (CH3)2C(C6H4OH)2 . It has a molecular weight of 228.29 .

Synthesis Analysis

The synthesis of “2,2-Bis(4-hydroxyphenyl)-1-propanol” involves the reaction of OPP with acetone under specific conditions . The optimum conditions for this reaction include a molar ratio of OPP to acetone of 4:1, a dosage of p-toluene sulfuric acid of 12% (wt), a dosage of mercaptoacetic acid of 6% (wt), a reaction temperature of 60°C, and a reaction time of 10 hours .

Molecular Structure Analysis

The molecular structure of “2,2-Bis(4-hydroxyphenyl)-1-propanol” consists of two phenol groups attached to a propane molecule . The chemical formula is [4-(HO)C6H4]2C(CH3)2 .

Chemical Reactions Analysis

The chemical reactions involving “2,2-Bis(4-hydroxyphenyl)-1-propanol” are complex and involve various intermediates . The compound can undergo reactions such as glycolysis, Krebs cycle, β oxidation of long chain fatty acids, pentose phosphate pathway, nucleoside metabolism, branched chain amino acid metabolism, aromatic amino acids metabolism, and sulfur-containing amino acids metabolism .

Physical And Chemical Properties Analysis

“2,2-Bis(4-hydroxyphenyl)-1-propanol” is a moderately water-soluble compound with low volatility . It has a melting point of 155°C and a boiling point of 220°C at 5 hPa . The compound has a density of 1.19 g/cm3 at 25°C .

科学研究应用

双酚 A (BPA) 的生物降解:2,2-双(4-羟基苯基)-1-丙醇被认为是环境水体中 BPA 生物降解的持久产物 (Drzewiecka 等人,2021)。BPA 可以被各种生物降解或代谢,这对解毒很重要,但一些代谢物可能会增加雌激素活性或毒性 (Kang、Katayama 和 Kondo,2006)。

环氧树脂中的应用:双酚,包括 BPA,被用作生产低粘度环氧树脂的起始材料 (Innanen,1979)。

受体结合特性:BPA 强烈结合人类雌激素相关受体,氢键在其结合中起着至关重要的作用。这突出了双酚对人类健康的影响 (Liu 等人,2007)。

BPA 衍生物的形成机制:BPA 衍生物的形成可以通过改变反应极性来选择性地控制。这些知识有助于防止 BPA 及其代谢物的有害影响 (Banerjee、Periyasamy 和 Pati,2014)。

BPA 的环境归趋:研究表明,BPA 及其代谢物可以在河水中残留,具有最小的异源雌激素活性 (Suzuki 等人,2004)。此外,BPA 可以通过生物和非生物过程在陆地和水生环境中转化和降解 (Im 和 Löffler,2016)。

健康影响:由于环氧树脂和聚碳酸酯塑料的使用,人类接触 BPA 的情况有所增加。主要的接触途径是食物,其对人类和胎儿潜在的内分泌干扰作用是正在进行研究的主题 (Kang、Kondo 和 Katayama,2006)。

安全和危害

未来方向

There is ongoing research into the development of biomass-derived substitutes for “2,2-Bis(4-hydroxyphenyl)-1-propanol” due to its endocrine-disrupting properties and reproductive toxicity . These substitutes are being produced from plant biomass, and the focus is on sustainable catalytic synthesis .

属性

IUPAC Name |

4-[1-hydroxy-2-(4-hydroxyphenyl)propan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-15(10-16,11-2-6-13(17)7-3-11)12-4-8-14(18)9-5-12/h2-9,16-18H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHOUSCIEKLBSGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349642 | |

| Record name | 2,2-Bis(4-hydroxyphenyl)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Bis(4-hydroxyphenyl)-1-propanol | |

CAS RN |

142648-65-5 | |

| Record name | 4-Hydroxy-β-(4-hydroxyphenyl)-β-methylbenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142648-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Bis(4-hydroxyphenyl)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1R,3R)-1-Hydroxy-3-[[(2S,3S)-2-azido-3-methylpentanoyl]amino]-4-methylpentyl]thiazole-4-carboxylic acid methyl ester](/img/structure/B31034.png)

![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B31056.png)

![7-Benzamido-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid](/img/structure/B31062.png)